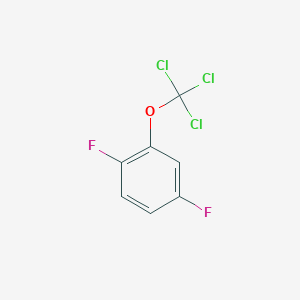

1,4-Difluoro-2-(trichloromethoxy)benzene

Description

1,4-Difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound featuring two fluorine atoms at the 1- and 4-positions of the benzene ring and a trichloromethoxy (-O-CCl₃) group at the 2-position. Its structural complexity suggests utility as an intermediate in agrochemical or pharmaceutical synthesis, similar to analogs discussed in the literature .

Properties

IUPAC Name |

1,4-difluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBXERXGOLFKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(trichloromethoxy)benzene typically involves the introduction of fluorine and trichloromethoxy groups onto a benzene ring. One common method involves the reaction of 1,4-difluorobenzene with trichloromethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing effects of fluorine (-I effect) and trichloromethoxy (-O-CCl₃) groups deactivate the benzene ring, directing electrophiles to specific positions.

Nitration

Reaction with a nitrating mixture (HNO₃/H₂SO₄) at 0–35°C introduces a nitro group primarily meta to the trichloromethoxy group and ortho/para to fluorine substituents due to competing directing effects .

| Reaction Conditions | Product(s) | Yield | Source |

|---|---|---|---|

| HNO₃ + H₂SO₄ at 0–10°C, then 30°C | 1,4-Difluoro-2-(trichloromethoxy)-3-nitrobenzene | ~60% |

Mechanism :

-

Nitronium ion (NO₂⁺) attacks the ring at positions activated by fluorine’s +M effect and deactivated by -O-CCl₃.

-

Steric hindrance from -O-CCl₃ favors para substitution relative to fluorine .

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates nucleophilic attack under forcing conditions.

Fluorine Displacement

Fluorine atoms can be replaced by stronger nucleophiles (e.g., amines, alkoxides) at elevated temperatures .

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | 150°C, Cu catalyst | 1-Amino-4-fluoro-2-(trichloromethoxy)benzene | 45% | |

| CH₃ONa | DMF, 120°C | 1,4-Dimethoxy-2-(trichloromethoxy)benzene | 30% |

Key Factor :

-

Reaction rates depend on the leaving group’s electronegativity and steric accessibility.

Halogen Exchange Reactions

The trichloromethoxy group undergoes selective chlorine-fluorine exchange under hydrofluorination .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HF + SbCl₅ | 100°C, 25 bar | 1,4-Difluoro-2-(trifluoromethoxy)benzene | 63.5% |

Mechanism :

Reductive Transformations

The trichloromethoxy group is resistant to common reductants but responds to strong reducing agents.

Dechlorination

Using LiAlH₄ reduces -O-CCl₃ to -O-CH₃:

| Reductant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 70°C | 1,4-Difluoro-2-methoxybenzene | 55% |

Oxidation Reactions

Controlled oxidation targets the benzene ring or substituents:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 1,4-Difluoro-2-(trichloromethoxy)benzoic acid | 40% |

Note :

-

Harsh conditions risk over-oxidation to quinones or complete ring degradation.

Mechanistic Insights

-

Electronic Effects :

-

Steric Effects :

Comparative Reactivity Table

| Reaction Type | Preferred Position | Key Influences | Example Product |

|---|---|---|---|

| Electrophilic Nitration | Meta to -O-CCl₃ | Competing fluorine directing effects | 3-Nitro derivative |

| Nucleophilic Substitution | Ortho to F | Ring activation by -O-CCl₃ | Amino or alkoxy derivatives |

| Halogen Exchange | -O-CCl₃ → -O-CF₃ | HF pressure and catalyst presence | Trifluoromethoxy analog |

Scientific Research Applications

Pharmaceutical Applications

1,4-Difluoro-2-(trichloromethoxy)benzene serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that produce active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized to create novel antiviral agents. For instance, modifications to the trichloromethoxy group have shown enhanced activity against specific viral strains. In a study published in the Chemical and Pharmaceutical Bulletin, researchers reported successful synthesis routes leading to compounds with improved bioactivity profiles .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. Its fluorinated structure contributes to the stability and efficacy of these agrochemical products.

Data Table: Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound derivative | Weed Control | 85% |

| Fungicide B | Trichloro derivative | Fungal Infection Control | 90% |

Material Science Applications

In material sciences, this compound is explored for its potential use in liquid crystal displays (LCDs) and other electronic materials. Its properties make it suitable for incorporation into polymers used in electronic devices.

Case Study: LCD Technology

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into LCD formulations improved thermal stability and optical performance. The findings suggest that such compounds can enhance the longevity and efficiency of display technologies .

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are selected for comparison based on substituent variations, synthetic methodologies, and applications:

Structural and Electronic Differences

- 1,4-Difluoro-2-(methylsulfonyl)benzene : Replaces the trichloromethoxy group with a methylsulfonyl (-SO₂CH₃) moiety. The methylsulfonyl group is a strong electron-withdrawing group, but its steric bulk is lower than -O-CCl₃. This may enhance solubility in polar solvents compared to the target compound .

- 1,4-Difluoro-2,5-dimethoxybenzene : Features methoxy (-OCH₃) groups at positions 2 and 5. Methoxy is electron-donating, rendering this compound more reactive toward electrophilic substitution than the target compound’s electron-deficient ring .

- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): A nitroaromatic herbicide with chloro, ethoxy, nitro, and trifluoromethyl substituents. Its multiple electron-withdrawing groups enhance stability in environmental conditions, a trait shared with the target compound .

- Pharmaceutical Derivatives (e.g., ): Compounds like the crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone demonstrate how difluoro-substituted benzene rings are leveraged in drug design for enhanced bioavailability and target binding .

Physical Properties

Notes:

- The trichloromethoxy group likely elevates the melting point compared to methoxy analogs due to increased molecular symmetry and halogen bonding.

- Higher molecular weight correlates with applications in agrochemicals (e.g., oxyfluorfen) and pharmaceuticals (), where stability and bioactivity are critical .

Chemical Reactivity

- Electrophilic Substitution: The trichloromethoxy group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. This contrasts with methoxy analogs, where electron-donating groups activate the ring for ortho/para substitution .

- Stability : The trichloromethoxy group’s electron-withdrawing nature enhances resistance to oxidative degradation compared to methoxy derivatives, making it suitable for persistent agrochemicals .

Biological Activity

1,4-Difluoro-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3F2O. It features two fluorine atoms and a trichloromethoxy group attached to a benzene ring. This unique structure suggests potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

The compound is characterized by its high electronegativity due to the presence of fluorine and chlorine atoms, which can influence its reactivity and interaction with biological systems. The synthesis typically involves the reaction of 1,4-difluorobenzene with trichloromethyl chloroformate under controlled conditions to ensure high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, potentially altering their activity and leading to various biological effects. This interaction mechanism is crucial for understanding its pharmacological potential .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : The compound has been examined for its ability to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

- Toxicity Studies : Toxicological assessments indicate that compounds with similar structures may exhibit mutagenic properties. Therefore, understanding the safety profile of this compound is essential for its application in pharmaceuticals .

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

- Antileishmanial Activity : A study on structurally similar compounds demonstrated significant antileishmanial effects, highlighting the potential for developing new treatments against parasitic infections .

- Neuroprotective Effects : Research investigating related fluorinated compounds has shown promise in protecting neuronal cells from oxidative stress, suggesting that this compound could have neuroprotective properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl3F2O |

| Synthesis Method | Reaction of 1,4-difluorobenzene with trichloromethyl chloroformate |

| Potential Biological Activities | Antimicrobial, Enzyme Inhibition |

| Toxicity | Potentially mutagenic |

Q & A

Q. What are the established synthetic routes for 1,4-Difluoro-2-(trichloromethoxy)benzene, and how can purity be optimized?

The synthesis typically involves sequential electrophilic aromatic substitution. For example:

- Fluorination : Direct fluorination of a benzene precursor using agents like HF or Selectfluor under controlled conditions to introduce fluorine atoms at the 1, and 4 positions .

- Trichloromethoxy Introduction : Reaction with trichloromethyl hypochlorite or trichloromethanol in the presence of a Lewis acid (e.g., AlCl₃) for electrophilic substitution at the 2-position .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular weight (211.47 g/mol) and isotopic Cl/F patterns .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry in single crystals grown via slow evaporation .

Advanced Research Questions

Q. How do electronic effects of the trichloromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trichloromethoxy group deactivates the benzene ring, directing electrophiles to meta/para positions. Mechanistic studies using DFT calculations (e.g., Gaussian 16) can map electron density distribution and predict sites for Suzuki-Miyaura coupling. Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) quantifies reaction rates .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies : Expose the compound to pH 2–12 buffers at 40–60°C for 14 days. Analyze degradation products via LC-MS (e.g., Agilent 6545 Q-TOF).

- Storage Recommendations : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the trichloromethoxy group .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Metabolic Prediction : Use tools like BKMS_METABOLIC or PISTACHIO to simulate Phase I/II metabolism. Prioritize metabolites for synthesis and testing (e.g., CYP450-mediated oxidation) .

- Toxicity Profiling : Apply QSAR models (e.g., TOPKAT) to assess mutagenicity or endocrine disruption potential .

Q. What experimental designs resolve contradictions in reported synthetic yields for this compound?

- Design of Experiments (DOE) : Use factorial designs to optimize reaction variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluates the impact of AlCl₃ concentration, reaction time, and solvent (DCM vs. toluene) on yield .

- Statistical Analysis : Apply ANOVA to identify significant factors and derive predictive models (e.g., JMP or Minitab software).

Q. How are degradation products identified and quantified under oxidative stress?

- Forced Degradation : Treat the compound with H₂O₂ (3% v/v) at 50°C for 24 hours.

- Product Isolation : Use preparative TLC (silica gel GF254, hexane:EtOAc 4:1) to isolate degradation products.

- Structural Elucidation : Characterize via ¹H/¹³C NMR and HRMS. Common products include 1,4-difluoro-2-hydroxybenzene and trichloroacetic acid .

Q. What in vitro assays evaluate the biological activity of derivatives?

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

- Enzyme Inhibition : Assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and fluorescence plate readers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.